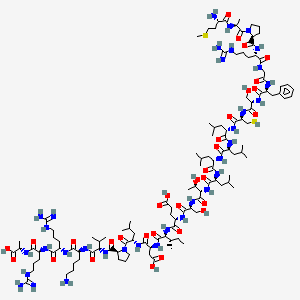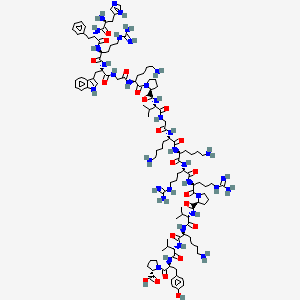
2-Chlor-N,6-dimethylpyrimidin-4-amin
Übersicht
Beschreibung
2-Chloro-N,6-dimethylpyrimidin-4-amine is a chemical compound with the molecular formula C6H8ClN3. It has a molecular weight of 157.6 . It is a solid substance .
Synthesis Analysis
A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction .Molecular Structure Analysis
The InChI code for 2-Chloro-N,6-dimethylpyrimidin-4-amine is 1S/C6H8ClN3/c1-4-9-5(7)3-6(8-2)10-4/h3H,1-2H3, (H,8,9,10) .Chemical Reactions Analysis
The compound has been used in the synthesis of 2-anilinopyrimidines by aromatic nucleophilic substitution with differently substituted anilines . The substituents had a significant impact on the course and efficiency of the reaction .Physical And Chemical Properties Analysis
2-Chloro-N,6-dimethylpyrimidin-4-amine is a solid substance . It has a molecular weight of 157.6 .Wissenschaftliche Forschungsanwendungen
Organische Synthesezwischenprodukt
2-Chlor-N,6-dimethylpyrimidin-4-amin: wird häufig als Zwischenprodukt in der organischen Synthese verwendet. Es dient aufgrund seiner reaktiven Chlor- und Aminogruppen, die substituiert oder modifiziert werden können, um eine breite Palette von Verbindungen zu erzeugen, als Ausgangsreagenz für verschiedene chemische Reaktionen .
Synthese von Anilinopyrimidinen
Diese Verbindung wird bei der Synthese von 2-Anilinopyrimidinen durch Reaktion mit Anilinderivaten verwendet. Diese Reaktionen können durch Mikrowellen-gestützte Synthese verbessert werden, die effizienter ist als herkömmliche Methoden . Anilinopyrimidine haben eine potenzielle biologische Aktivität und werden wegen ihrer fungiziden und pestiziden Eigenschaften untersucht.
Antiproliferative Mittel
Einige Derivate von 2-Anilinopyrimidinen, die aus This compound synthetisiert wurden, wurden als Kinaseinhibitoren mit antiproliferativer Aktivität gegen Krebszelllinien bewertet . Dies unterstreicht seine Rolle bei der Entwicklung neuer Krebsmedikamente.
Molekulare Erkennung
Die Fähigkeit von Anilinopyrimidinderivaten, supramolekulare Netzwerke zu bilden, macht sie für Anwendungen in der molekularen Erkennung nützlich. Diese Eigenschaft ist im Bereich der Biochemie für die Identifizierung und Interaktion von Molekülen von Bedeutung .
Antibakterielle und Antibiofilm-Mittel
Derivate von This compound wurden für ihre antibakterielle und antibiofilmbildende Aktivität entwickelt und synthetisiert. Diese Verbindungen werden durch spektroskopische Techniken charakterisiert und sind wichtig für die Untersuchung neuer Behandlungen von bakteriellen Infektionen .
Pharmazeutische Zwischenprodukte
Die Verbindung dient als Zwischenprodukt für die Synthese verschiedener Pharmazeutika wie Bepheniumhydroxynaphthoat, Diltiazem, Mepyramin und Phenyltoloxamin . Diese Medikamente haben unterschiedliche therapeutische Anwendungen, die von blutdrucksenkenden bis hin zu antihistaminischen Wirkungen reichen.
Kinasehemmung
Als Teil seiner Rolle bei antiproliferativen Wirkstoffen werden Derivate von This compound auf ihre Kinasehemmungseigenschaften untersucht. Kinasen sind Enzyme, die eine entscheidende Rolle bei der Zellsignalisierung und dem Stoffwechsel spielen, und ihre Hemmung kann eine Strategie zur Behandlung von Krankheiten wie Krebs sein .
Umweltbelastungsstudien
Aufgrund seiner potenziellen Toxizität und der langfristigen Auswirkungen auf das Wasserleben umfassen Studien mit This compound auch Umweltverträglichkeitsprüfungen. Dies ist entscheidend für das Verständnis und die Abschwächung der ökologischen Risiken, die mit der Verwendung und Entsorgung dieser Chemikalie verbunden sind .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
While the specific future directions for 2-Chloro-N,6-dimethylpyrimidin-4-amine are not mentioned in the search results, it’s worth noting that similar compounds have been evaluated for their potential bioactivity . For instance, some 2-anilinopyrimidine derivatives have been evaluated as kinase inhibitors having antiproliferative activity against cancer cell lines .
Eigenschaften
IUPAC Name |
2-chloro-N,6-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-5(8-2)10-6(7)9-4/h3H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRJBFZIBXQRLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600563 | |
| Record name | 2-Chloro-N,6-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3569-33-3 | |
| Record name | 2-Chloro-N,6-dimethylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N,6-dimethylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[3-(1-Piperidinylmethyl)phenyl]magnesium bromide](/img/structure/B1591689.png)








